molecular formula C13H10ClFO3S B14840374 3-(Benzyloxy)-5-fluorobenzenesulfonyl chloride

3-(Benzyloxy)-5-fluorobenzenesulfonyl chloride

Cat. No.: B14840374
M. Wt: 300.73 g/mol
InChI Key: ANEWBFIBOFFRKQ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-fluorobenzenesulfonyl chloride is an organic compound that belongs to the class of benzenesulfonyl chlorides It is characterized by the presence of a benzyloxy group and a fluorine atom attached to the benzene ring, along with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-fluorobenzenesulfonyl chloride typically involves the introduction of the benzyloxy and fluorine substituents onto a benzene ring, followed by the sulfonylation reaction. One common method includes the reaction of 3-hydroxy-5-fluorobenzene with benzyl chloride in the presence of a base to form 3-(benzyloxy)-5-fluorobenzene. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-5-fluorobenzenesulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives, while reduction reactions can convert the sulfonyl chloride group to sulfonamide or sulfonic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonate Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

3-(Benzyloxy)-5-fluorobenzenesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, including as inhibitors of enzymes or receptors involved in disease pathways.

    Biological Research: It can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in biomolecules, potentially altering their functions. The benzyloxy and fluorine substituents can influence the compound’s reactivity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

    3-(Benzyloxy)-4-fluorobenzenesulfonyl chloride: Similar structure but with the fluorine atom in a different position.

    3-(Benzyloxy)-5-chlorobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.

    3-(Benzyloxy)-5-methylbenzenesulfonyl chloride: Similar structure but with a methyl group instead of fluorine.

Uniqueness: 3-(Benzyloxy)-5-fluorobenzenesulfonyl chloride is unique due to the specific positioning of the benzyloxy and fluorine substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

Molecular Formula

C13H10ClFO3S

Molecular Weight

300.73 g/mol

IUPAC Name

3-fluoro-5-phenylmethoxybenzenesulfonyl chloride

InChI

InChI=1S/C13H10ClFO3S/c14-19(16,17)13-7-11(15)6-12(8-13)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

ANEWBFIBOFFRKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)S(=O)(=O)Cl)F

Origin of Product

United States

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